benzyl (3R)-3-aminopyrrolidine-1-carboxylate CAS number
benzyl (3R)-3-aminopyrrolidine-1-carboxylate CAS number
An In-depth Technical Guide to Benzyl (3R)-3-aminopyrrolidine-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benzyl (3R)-3-aminopyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid, three-dimensional structure and the stereospecific presentation of a primary amine make it a valuable scaffold for introducing key pharmacophoric elements. This guide provides a comprehensive overview of this compound, including its precise chemical identity, stereoselective synthesis, applications in drug discovery, analytical quality control methodologies, and essential safety protocols. The strategic focus is on the causality behind experimental choices, providing field-proven insights for professionals engaged in the design and synthesis of novel therapeutics. The pyrrolidine ring is a versatile scaffold in drug design, offering a three-dimensional structure that can effectively explore pharmacological space[1]. This particular derivative, protected with a benzyloxycarbonyl (Cbz) group and featuring a chiral amine at the (R) position, serves as a crucial intermediate for creating complex molecules with specific stereochemical requirements, which is critical for selective target engagement.
Chemical Identity and Physicochemical Properties
Precise identification of chemical entities is paramount in research and development. Benzyl (3R)-3-aminopyrrolidine-1-carboxylate is defined by its specific enantiomeric configuration and the presence of a Cbz protecting group on the pyrrolidine nitrogen.
Structure:
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IUPAC Name: Benzyl (3R)-3-aminopyrrolidine-1-carboxylate
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Common Synonyms: (R)-1-Cbz-3-aminopyrrolidine, (R)-3-Amino-1-(benzyloxycarbonyl)pyrrolidine, 1-N-CBZ-3-(R)-aminopyrrolidine
CAS Number: It is critical to note that CAS numbers can vary for different forms of a compound (e.g., free base vs. salt, racemate vs. enantiomer). While the racemic mixture, Benzyl 3-aminopyrrolidine-1-carboxylate, is commonly listed with CAS Number 185057-50-5 [2][3], the specific (3R)-enantiomer is a more specialized reagent. Researchers should always verify the CAS number with the specific supplier documentation. For context, a related but structurally different compound, (3R)-(-)-1-Benzyl-3-aminopyrrolidine (lacking the carboxylate function), has the CAS number 114715-39-8[4].
Physicochemical Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O₂ | [2] |
| Molecular Weight | 220.27 g/mol | [2] |
| Appearance | Typically a pale yellow oil or solid | [5] |
| Solubility | Soluble in many organic solvents (e.g., CH₂Cl₂, Ethyl Acetate) | [6] |
| Chirality | (R)-enantiomer | N/A |
Strategic Importance in Medicinal Chemistry
The 3-aminopyrrolidine scaffold is a privileged structure in modern drug discovery. Its value stems from several key features:
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Stereochemical Control: The (3R) configuration provides a fixed, three-dimensional vector for the amine substituent. This is crucial for enantioselective interactions with biological targets like enzymes and receptors, where stereochemistry dictates binding affinity and functional activity[1].
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Scaffold Rigidity: The five-membered ring structure is conformationally more constrained than an acyclic chain, reducing the entropic penalty upon binding to a target and often leading to higher potency.
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Vector for Derivatization: The primary amine serves as a versatile synthetic handle for introducing a wide array of functional groups and building blocks through reactions like amidation, reductive amination, and sulfonylation, enabling extensive Structure-Activity Relationship (SAR) studies.
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Improved Physicochemical Properties: The pyrrolidine core can enhance properties like aqueous solubility and metabolic stability compared to more lipophilic or aromatic systems.
This building block is utilized in the synthesis of numerous drug candidates, including potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), where the chiral pyrrolidine core is essential for activity[7].
Enantioselective Synthesis: A Validated Protocol
Achieving high enantiomeric purity is the most critical challenge in the synthesis of this compound. A common and robust strategy involves a chiral pool approach starting from a readily available chiral precursor, followed by a nucleophilic substitution that proceeds with inversion of stereochemistry. The following protocol is adapted from established methodologies[5].
Workflow Overview: The synthesis proceeds via a two-step sequence from (S)-3-hydroxypyrrolidine. The hydroxyl group is first activated by converting it to a good leaving group (mesylate). Subsequently, displacement with an amine source (ammonia) occurs via an Sₙ2 reaction, which inverts the stereocenter from (S) to the desired (R) configuration.
Caption: Synthetic workflow for Benzyl (3R)-3-aminopyrrolidine-1-carboxylate.
Step-by-Step Experimental Protocol:
Part A: Synthesis of Benzyl (S)-3-hydroxypyrrolidine-1-carboxylate [5]
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Dissolve (S)-3-hydroxypyrrolidine hydrochloride in water and cool the solution to 0-5 °C in an ice bath.
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Adjust the pH to approximately 10 by the dropwise addition of a 10% aqueous sodium hydroxide solution.
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While maintaining the temperature and pH (between 9.5 and 11.5), add benzyl chloroformate dropwise over 30 minutes. The causality here is critical: maintaining a basic pH ensures the pyrrolidine nitrogen is deprotonated and nucleophilic, while the low temperature controls the exothermic reaction.
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After the addition is complete, allow the reaction to stir at room temperature overnight (approx. 16 hours) to ensure complete Cbz protection.
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Extract the aqueous suspension with a suitable organic solvent, such as ethyl acetate.
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Wash the combined organic phases with water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product via silica gel column chromatography to yield the desired intermediate as a liquid.
Part B: Synthesis of Benzyl (S)-3-(methanesulfonyloxy)pyrrolidine-1-carboxylate [5]
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Dissolve the purified benzyl (S)-3-hydroxypyrrolidine-1-carboxylate and triethylamine (a non-nucleophilic base) in ethyl acetate and cool to 0-5 °C under an inert atmosphere (e.g., argon).
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Add a solution of methanesulfonyl chloride (MsCl) in ethyl acetate dropwise. The triethylamine acts as an acid scavenger, neutralizing the HCl byproduct of the reaction.
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Stir the reaction at room temperature for 2 hours and then let it stand for 16 hours to ensure the complete formation of the mesylate. The mesylate is an excellent leaving group, which is essential for the subsequent Sₙ2 reaction.
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Quench the reaction by adding water, stir, and separate the organic phase. Wash, dry, and concentrate to obtain the mesylated intermediate.
Part C: Synthesis of Benzyl (3R)-3-aminopyrrolidine-1-carboxylate [5]
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Place the mesylated intermediate in a high-pressure autoclave.
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Cool the vessel and introduce liquid ammonia.
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Heat the sealed autoclave to a high temperature (e.g., 150°C). The high pressure and temperature are necessary to facilitate the nucleophilic attack of ammonia on the sterically hindered secondary carbon.
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This reaction proceeds via an Sₙ2 mechanism, where the ammonia attacks the carbon bearing the mesylate from the opposite face, resulting in a complete inversion of stereochemistry from (S) to (R).
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After cooling, dissolve the residue in a solvent like methylene chloride, filter any solids, and concentrate the filtrate.
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The resulting crude product can be purified by chromatography to yield the final product with high enantiomeric excess (e.e. >97%)[5].
Analytical and Quality Control Protocols
Ensuring the chemical identity, purity, and enantiomeric excess of the final compound is a non-negotiable aspect of its use in drug development. A multi-step analytical workflow is required.
Caption: Quality control workflow for chiral building block validation.
1. Structural Verification:
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¹H and ¹³C NMR: To confirm the molecular structure and absence of process-related impurities.
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Mass Spectrometry (MS): To verify the molecular weight of the compound.
2. Purity Assessment (Reverse-Phase HPLC):
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Purpose: To determine the chemical purity of the compound (typically expressed as a percentage area).
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Typical Conditions:
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Column: C18 reverse-phase column.
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Mobile Phase: A gradient of water and acetonitrile with a modifier like 0.1% trifluoroacetic acid (TFA).
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Detection: UV at a wavelength where the benzyl group absorbs (e.g., 254 nm).
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3. Enantiomeric Purity (Chiral HPLC): This is the most critical self-validating step for this chiral compound. The goal is to separate and quantify the desired (R)-enantiomer from the undesired (S)-enantiomer.
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Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times[8][9]. The three-point interaction model is a guiding principle where at least three simultaneous interactions between the analyte and the CSP are needed for separation, with at least one being stereoselective[9].
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Example Protocol:
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Chiral Stationary Phase: Select a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are often effective for separating N-protected amino compounds[8].
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Mobile Phase: A mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation.
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Sample Preparation: Prepare a dilute solution of the compound in the mobile phase.
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Injection and Elution: Inject the sample onto the column and monitor the elution profile. The (R) and (S) enantiomers will appear as two distinct peaks.
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Quantification: Calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100%
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Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for benzyl (3R)-3-aminopyrrolidine-1-carboxylate must be consulted, general precautions for related aminopyrrolidine derivatives apply.
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Hazard Identification: Compounds in this class may cause skin irritation, serious eye irritation, and respiratory tract irritation[10][11]. Some related compounds are classified as causing severe skin burns and eye damage[4].
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Personal Protective Equipment (PPE):
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Eye/Face Protection: Wear chemical safety goggles or a face shield[10][11].
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Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat[10][11].
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Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If handling large quantities or generating aerosols, a respirator may be necessary[10][11].
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Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents[11][12].
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[10][12].
References
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PubChem. (R)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]
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ResearchGate. Chemo-enzymatic preparation of chiral 3-aminopyrrolidine derivatives. [Link]
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MDPI. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
- Google Patents.
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MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
ScienceDirect. Chiral Drug Separation. [Link]
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National Institutes of Health. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link]
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Arkivoc. A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. [Link]
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ChemBK. benzyl (3R)-3-aminopyrrolidine-1-carboxylate. [Link]
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